3,3-Difluoro-5-(iodomethyl)oxolan-2-one
Overview
Description
3,3-Difluoro-5-(iodomethyl)oxolan-2-one is a solid compound characterized by its unique molecular structure, which includes fluorine and iodine atoms. This compound is often utilized in organic synthesis as an intermediate or starting material for the preparation of other organic compounds .
Preparation Methods
The synthesis of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one typically involves a multi-step reaction process. One common synthetic route includes the following steps:
First Step: Sodium azide is reacted with dimethyl sulfoxide at 25°C for 12 hours.
Chemical Reactions Analysis
3,3-Difluoro-5-(iodomethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium azide, dimethyl sulfoxide, hydrogen, and palladium on activated charcoal.
Scientific Research Applications
3,3-Difluoro-5-(iodomethyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms in its structure allows it to participate in unique chemical reactions, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3,3-Difluoro-5-(iodomethyl)oxolan-2-one can be compared with other similar compounds, such as:
3,3-Difluoro-5-(bromomethyl)oxolan-2-one: Similar structure but with a bromine atom instead of iodine.
3,3-Difluoro-5-(chloromethyl)oxolan-2-one: Similar structure but with a chlorine atom instead of iodine.
3,3-Difluoro-5-(methyl)oxolan-2-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
3,3-difluoro-5-(iodomethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IO2/c6-5(7)1-3(2-8)10-4(5)9/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYASGEUFSTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(F)F)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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